Cas no 63839-24-7 (6-bromo-2,3-dihydro-1H-indole)

6-bromo-2,3-dihydro-1H-indole structure
6-bromo-2,3-dihydro-1H-indole structure
Nome do Produto:6-bromo-2,3-dihydro-1H-indole
N.o CAS:63839-24-7
MF:C8H8BrN
MW:198.059821128845
MDL:MFCD07371638
CID:502252
PubChem ID:13098379

6-bromo-2,3-dihydro-1H-indole Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromoindoline
    • 1H-Indole, 6-bromo-2,3-dihydro-
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLE
    • 6-BROMO-2,3-DIHYDRO-1H-INDOLEHYDROCHLORIDE
    • FS-3356
    • A8779
    • DTXSID50518084
    • MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SY066259
    • 6-bromo-2,3-dihydroindole
    • FT-0649504
    • AC-27803
    • SCHEMBL1612916
    • 2-oxazolidinone, 3-acetyl-
    • EN300-74713
    • MB04573
    • AKOS006281901
    • 63839-24-7
    • MF7CL4T48E
    • CS-W005428
    • 6-bromo indoline
    • 6-Bromoindoline, AldrichCPR
    • 6-bromo-indoline
    • AM20040933
    • 6- bromoindoline
    • MFCD07371638
    • 6-bromo-2,3-dihydro-1H-indole
    • MDL: MFCD07371638
    • Inchi: InChI=1S/C8H8BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
    • Chave InChI: MTSYZAHZABCWMS-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C2CCNC2=C1

Propriedades Computadas

  • Massa Exacta: 196.98400
  • Massa monoisotópica: 196.98401g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 126
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: nothing
  • Superfície polar topológica: 12Ų
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Ponto de ebulição: 266.3°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.55510

6-bromo-2,3-dihydro-1H-indole Informações de segurança

6-bromo-2,3-dihydro-1H-indole Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-bromo-2,3-dihydro-1H-indole Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
BAI LING WEI Technology Co., Ltd.
114739-5G
6-Bromoindoline, 97%
63839-24-7 97%
5G
¥ 1079 2022-04-26
abcr
AB467726-5 g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€330.70 2023-07-18
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY066259-10g
6-Bromoindoline
63839-24-7 ≥98%
10g
¥959.00 2024-10-08
Enamine
EN300-74713-0.1g
6-bromo-2,3-dihydro-1H-indole
63839-24-7 95%
0.1g
$40.0 2024-05-23
abcr
AB467726-5g
6-Bromoindoline, min. 95%; .
63839-24-7
5g
€167.80 2025-02-11
Chemenu
CM111546-25g
6-bromoindoline
63839-24-7 95%+
25g
$748 2021-08-06
eNovation Chemicals LLC
Y1126029-100g
6-Bromo-2,3-dihydro-1H-indole
63839-24-7 95%
100g
$3355 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0221-10G
6-bromo-2,3-dihydro-1H-indole
63839-24-7 97%
10g
¥ 1,485.00 2023-04-05
Chemenu
CM111546-5g
6-bromoindoline
63839-24-7 95%+
5g
$136 2024-10-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NS469-200mg
6-bromo-2,3-dihydro-1H-indole
63839-24-7 98%
200mg
132.0CNY 2021-07-12

6-bromo-2,3-dihydro-1H-indole Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Aluminum chloride Solvents: Dichloromethane
1.2 Reagents: Bromine Catalysts: Aluminum chloride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
1.2 Reagents: Bromine ;  30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
2.1 Reagents: Hydrofluoric acid ,  Antimony pentafluoride
Referência
Hydroxylation and bromination of indolines and tetrahydroquinoline in superacids
Berrier, C.; et al, New Journal of Chemistry, 1987, 11(8-9), 605-9

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ;  2 h, 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
2.1 Reagents: Sulfuric acid ,  Silver sulfate ;  30 min, rt
2.2 Reagents: Bromine ;  30 min, rt
2.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Referência
Concerning the preparation of 6-bromotryptamine
Scott Wiens, P.; et al, Tetrahedron, 2021, 85,

6-bromo-2,3-dihydro-1H-indole Raw materials

6-bromo-2,3-dihydro-1H-indole Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:63839-24-7)6-bromo-2,3-dihydro-1H-indole
A8779
Pureza:99%
Quantidade:25g
Preço ($):317.0